3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
Description
BenchChem offers high-quality 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1016689-59-0 |
|---|---|
Molecular Formula |
C10H12N2O3S2 |
Molecular Weight |
272.3 |
Purity |
93 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine: Molecular Characteristics and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental molecular properties of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The core focus of this document is to establish a foundational understanding of its molecular weight and chemical formula, supported by structural elucidation and a discussion of its relevance within the broader context of piperidine and thiophene derivatives in pharmaceutical research. This guide is intended to serve as a key resource for professionals engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
The precise molecular characteristics of a compound are paramount for accurate experimental design, stoichiometric calculations, and analytical interpretation. For 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, these core attributes are summarized below.
| Property | Value | Source |
| Molecular Weight | 272.34 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃S₂ | [1] |
| CAS Number | 1016689-59-0 | [1] |
These fundamental values are derived from the specific combination and arrangement of atoms that constitute the molecule. A detailed breakdown of the atomic composition is essential for a complete understanding.
Structural Elucidation and Connectivity
The chemical structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine reveals a piperidine ring as the central scaffold. A thiophene-2-sulfonyl group is attached to the nitrogen atom of the piperidine ring, and an isocyanato group is substituted at the 3-position of the piperidine ring.
The connectivity of these constituent parts can be represented by the following DOT script, which generates a 2D structural diagram.
Figure 1: 2D structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine.
The SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is O=S(N1CC(N=C=O)CCC1)(C2=CC=CS2)=O[1]. This notation provides a linear text-based representation of the molecular structure.
Scientific and Pharmaceutical Context
The structural motifs present in 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine, namely the piperidine and thiophene rings, are of significant interest in drug discovery.
The Piperidine Scaffold
Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural alkaloids[2][3]. The six-membered nitrogen-containing ring provides a versatile and synthetically accessible framework for the development of a wide range of therapeutic agents[2][]. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions[3].
The Thiophene Moiety
Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are integral components of numerous clinically approved drugs and biologically active compounds[5]. The thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacokinetic properties. The sulfonyl group attached to the thiophene ring in the title compound is a common functional group in medicinal chemistry, known for its ability to form hydrogen bonds and its metabolic stability.
The Isocyanato Group: A Reactive Handle for Synthesis
The isocyanato group (-N=C=O) is a highly reactive functional group that can readily undergo nucleophilic attack. This reactivity makes it a valuable synthetic handle for the preparation of a variety of derivatives, such as ureas, carbamates, and other related compounds. In the context of drug development, the isocyanato group can be utilized to covalently link the molecule to a biological target or to create a library of analogs for structure-activity relationship (SAR) studies. The application of isocyanates in modern pharmaceuticals has been growing due to their versatility in drug synthesis and the development of novel drug delivery systems[6].
Potential Applications in Drug Discovery
While specific biological activity data for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is not extensively available in the public domain, its structural components suggest potential applications in several therapeutic areas. Piperidine-containing compounds have been successfully developed as drugs for a wide range of conditions, including neurological disorders and pain management[7]. Thiophene derivatives have also shown promise in various therapeutic fields, including oncology and infectious diseases.
The combination of these privileged scaffolds with a reactive isocyanato group makes 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine a valuable building block for the synthesis of novel compounds with potential therapeutic utility. Researchers can leverage the reactivity of the isocyanate to introduce a diverse range of substituents, thereby exploring a broad chemical space in the search for new drug candidates.
Experimental Protocols and Data
At present, detailed experimental protocols for the synthesis and spectroscopic characterization of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine are not widely published in peer-reviewed literature. However, general synthetic strategies for related piperidine and thiophene derivatives often involve multi-step sequences that may include sulfonylation of the piperidine nitrogen followed by the introduction and conversion of a functional group at the 3-position to the isocyanate.
For researchers seeking to work with this compound, it is recommended to consult commercial supplier documentation for any available information on handling, storage, and safety precautions. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be essential to confirm the identity and purity of the compound. Mass spectra of thiophene-sulfonyl derivatives have been studied and can provide valuable information on fragmentation patterns[8].
Conclusion
3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine is a well-defined chemical entity with a molecular weight of 272.34 g/mol and a molecular formula of C₁₀H₁₂N₂O₃S₂. Its structure combines the pharmaceutically relevant piperidine and thiophene scaffolds with a reactive isocyanato group, making it a promising building block for the synthesis of novel compounds for drug discovery. A thorough understanding of its fundamental molecular properties is the first and most critical step for any researcher or scientist intending to utilize this compound in their work.
References
-
V. V. Sereda, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
M. S. Refat, et al. Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. [Link]
-
PubChem. 1-(Thiophen-2-yl)piperidine. [Link]
-
PubChem. 3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene. [Link]
- Google Patents. Process for synthesizing piperazine-piperidine compounds.
-
PubChem. 3-Isocyanatothiophene. [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]
-
Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. [Link]
-
The Good Scents Company. piperidine, 110-89-4. [Link]
-
Semantic Scholar. synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. [Link]
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]
-
Wikipedia. Piperidine. [Link]
Sources
- 1. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Beyond the Standard SDS: Handling 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine in Drug Discovery
Chemical Identity & Structural Context
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (CAS: 1016689-59-0) is not merely a catalog reagent; in the context of medicinal chemistry, it is a bifunctional electrophilic scaffold . It combines a sulfonamide-protected piperidine ring with a highly reactive isocyanate warhead.
Researchers typically employ this compound for two primary objectives:
-
Urea/Carbamate Synthesis: Rapid derivatization of amines or alcohols to generate libraries of urea-based inhibitors.
-
Fragment-Based Drug Discovery (FBDD): The thiophene-sulfonyl-piperidine motif acts as a rigid, lipophilic linker, while the isocyanate allows for covalent tethering or expansion into binding pockets.
Physicochemical Profile
Note: Values below are specific to CAS 1016689-59-0.[1] Always verify Certificate of Analysis (CoA) for batch-specific melting points.
| Property | Value | Relevance to Handling |
| CAS Number | 1016689-59-0 | Unique Identifier for inventory/safety tracking. |
| Formula | C₁₀H₁₂N₂O₃S₂ | Heteroatom-rich; potential for multiple binding interactions. |
| Molecular Weight | 272.34 g/mol | Fragment-like; suitable for LE (Ligand Efficiency) optimization. |
| Physical State | Solid (typically) | Dust inhalation hazard; requires weighing in a hood/glovebox. |
| Reactive Group | Isocyanate (-N=C=O) | Moisture Sensitive. Reacts with nucleophiles (amines, alcohols, water). |
| Scaffold | Sulfonyl-piperidine | Metabolic stability; generally robust under standard workup. |
Hazard Profiling: The Isocyanate Factor
While the piperidine and thiophene moieties present standard organic toxicity risks, the isocyanate group drives the acute safety profile . This is not just an irritant; it is a potent respiratory sensitizer .
Mechanism of Toxicity
Isocyanates are powerful electrophiles that acylate biological nucleophiles (proteins, DNA).
-
Inhalation: The isocyanate reacts with amino groups on proteins in the respiratory tract (e.g., albumin), creating hapten-protein conjugates. The immune system recognizes these conjugates as foreign, leading to sensitization.
-
Consequence: Subsequent exposure, even at trace levels, can trigger a severe asthmatic response (Isocyanate Asthma).
GHS Classification (Derived)
Based on structure-activity relationships (SAR) for sulfonyl-piperidine isocyanates:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).
-
H315/H319: Causes skin irritation / Causes serious eye irritation.[2][3]
-
H335: May cause respiratory irritation.[3]
Operational Safety & Protocols
A. Storage & Stability (The "Dry" Chain)
Isocyanates undergo hydrolysis in the presence of atmospheric moisture, converting the electrophile into a primary amine and releasing CO₂.
-
Risk: CO₂ buildup can pressurize sealed vials, causing them to burst upon opening.
-
Protocol:
-
Store at 2–8°C (or -20°C for long-term).
-
Keep under inert atmosphere (Argon/Nitrogen).
-
Parafilm is insufficient; use tightly sealed caps with Teflon liners.
-
Warm to room temperature inside a desiccator before opening to prevent condensation.
-
B. Synthesis Workflow: Urea Formation
This protocol ensures high yield while minimizing exposure.
Reagents:
-
Electrophile: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA or TEA (1.5 equiv) - Scavenges potential HCl traces and catalyzes reaction.
-
Solvent: Anhydrous DCM or THF.
Step-by-Step:
-
Preparation: In a fume hood, dissolve the amine and base in anhydrous solvent.
-
Addition: Add the isocyanate (dissolved in minimal solvent) dropwise at 0°C. Why? Controls the exotherm and prevents side-reactions.
-
Monitoring: Monitor by TLC or LCMS.
-
Critical Check: Isocyanates do not ionize well in ESI+. To visualize the starting material on LCMS, quench a small aliquot with Methanol to form the methyl carbamate adduct (
).
-
-
Workup: Once complete, quench (see below) before evaporation.
C. Decontamination & Quenching Protocol
Never dispose of active isocyanate directly into aqueous waste streams without quenching.
Quench Solution (The "Magic Mix"):
-
50% Water
-
45% Methanol (or Ethanol)
-
5% Concentrated Ammonia (or Sodium Carbonate)
Procedure:
-
Add the Quench Solution to the reaction residue or spill.
-
Allow to stand for 30–60 minutes .
-
Dispose of as organic waste.
Visualizing the Logic
Diagram 1: Reactivity & Degradation Pathways
This diagram illustrates the competing pathways: the desired synthesis vs. the moisture-induced degradation hazard.
Caption: Chemical fate of the isocyanate. The red dashed path indicates the moisture sensitivity hazard leading to pressure buildup (CO2) and impurity formation.
Diagram 2: Safety Decision Logic
A self-validating workflow for handling spills or waste.
Caption: Operational logic for safe disposal and spill management. Note the critical "Wait" step to allow gas evolution before sealing waste containers.
Emergency Response
| Scenario | Immediate Action | Medical Context |
| Inhalation | Move to fresh air immediately. Keep calm. | Critical: Monitor for delayed pulmonary edema or asthma-like symptoms for 48 hours. |
| Skin Contact | Wash with soap and water for 15 min. | Isocyanates are difficult to remove; do not use solvents (ethanol) on skin as they increase absorption. |
| Eye Contact | Rinse cautiously with water for 15 min.[3] | Remove contact lenses.[3][5][6] Consult an ophthalmologist immediately. |
| Fire | Use Dry Chemical or CO₂. | Do NOT use water on the fire source (risk of violent reaction/spattering). |
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information - Isocyanates. Retrieved from [Link]
-
American Chemical Society (ACS). (2021). Medicinal Chemistry of Isocyanides and Isocyanates. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (2013).[7] Allyl Cyanate-To-Isocyanate Rearrangement and Quenching Protocols. Org. Synth. 2013, 90, 271-286.[7] Retrieved from [Link]
Sources
- 1. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Isocyanates – A family of chemicals [tc.canada.ca]
- 5. gustavus.edu [gustavus.edu]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. orgsyn.org [orgsyn.org]
Methodological & Application
Protocol: Synthesis of 1-Substituted-3-[1-(thiophene-2-sulfonyl)piperidin-3-yl]ureas
Part 1: Scientific Rationale & Mechanism[1]
The Scaffold Relevance
The reaction between 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (Reactant A) and various primary or secondary amines (Reactant B) yields unsymmetrical urea derivatives. This specific scaffold is highly relevant in drug discovery due to the combination of the sulfonyl-piperidine moiety (a privileged structure in GPCR and ion channel modulators) and the urea linkage (a classic hydrogen-bond donor/acceptor motif critical for binding affinity).
Mechanistic Insight
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is generally irreversible, atom-economic, and requires no leaving group, making it a "click-like" transformation ideal for parallel synthesis.
Key Mechanistic Considerations:
-
Electrophilicity: The sulfonyl group at the piperidine
-1 position exerts an electron-withdrawing effect, potentially reducing the electron density of the piperidine ring. However, the isocyanate is at the C-3 position (separated by carbons), so the inductive effect is attenuated but still stabilizes the scaffold compared to a reactive acyl chloride. -
Nucleophilicity: The rate is strictly dependent on the nucleophilicity of the amine. Sterically hindered or electron-deficient amines (e.g., anilines with EWGs) may require elevated temperatures or catalysis.
-
Side Reactions: The primary competitor is water . Hydrolysis of the isocyanate yields the corresponding primary amine and
. This amine can then react with the remaining isocyanate to form a symmetric urea dimer ( ), a difficult-to-separate impurity. Strict anhydrous conditions are non-negotiable.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the primary urea formation and the critical moisture-induced side reaction.
Part 2: Detailed Experimental Protocol
Reagents & Materials
-
Isocyanate: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 equiv).[1]
-
Amine: Target primary/secondary amine (1.1 – 1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM is preferred for solubility; THF for polar amines.
-
Base (Optional): Diisopropylethylamine (DIPEA) (1.5 equiv). Only required if the starting amine is a salt (e.g., HCl salt).
-
Atmosphere: Dry Nitrogen (
) or Argon.
Standard Operating Procedure (SOP)
Step 1: Preparation (0 - 10 min)
-
Flame-dry or oven-dry a reaction vial/flask equipped with a magnetic stir bar.
-
Purge with
and maintain an inert atmosphere throughout. -
Dissolve 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
Step 2: Addition (10 - 20 min)
-
Cool the isocyanate solution to 0°C (ice bath). Rationale: Controls exothermicity and suppresses side reactions.
-
In a separate vial, dissolve the Amine (1.1 mmol) in anhydrous DCM (2 mL).
-
If Amine is a salt: Add DIPEA (1.5 mmol) to the amine solution and stir for 5 min before addition.
-
-
Add the Amine solution dropwise to the Isocyanate solution over 5 minutes.
Step 3: Reaction (20 min - 4 hours)
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Monitor by TLC or LCMS.
-
Target: Disappearance of Isocyanate (often not visible on UV, monitor appearance of Product mass).
-
Standard Time: Aliphatic amines: <1 hour.[2] Anilines: 2-12 hours.
-
Step 4: Workup & Purification (Variable)
-
Scenario A (Precipitation): If a white solid precipitates, filter, wash with cold
, and dry. (High purity). -
Scenario B (Solution):
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (10 mL) to remove excess amine (if product is not basic).
-
Wash with Brine, dry over
, filter, and concentrate. -
Purification: Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
-
Experimental Workflow Diagram
Figure 2: Decision tree for reaction execution and purification strategy.
Part 3: Optimization & Troubleshooting
Solvent and Base Compatibility Table
| Parameter | Recommended | Alternative | Avoid | Rationale |
| Solvent | DCM (Dichloromethane) | THF, MeCN | Alcohols (MeOH, EtOH), Water | Alcohols/Water react with isocyanates to form carbamates/amines. |
| Concentration | 0.1 - 0.2 M | 0.5 M | >1.0 M | High conc. increases dimerization risk; low conc. slows kinetics. |
| Base | None (for free amines) | DIPEA, TEA, Pyridine | NaOH, KOH (Aqueous) | Aqueous bases hydrolyze the isocyanate immediately. |
| Temperature | 0°C | 40-60°C | >80°C | Heat only required for electron-deficient anilines. |
Troubleshooting Guide
Issue 1: Formation of Symmetric Urea (Dimer)
-
Cause: Moisture in solvent or atmosphere.[3] The isocyanate hydrolyzes to an amine, which reacts with remaining isocyanate.
-
Solution: Use freshly distilled solvents or molecular sieves. Ensure positive
pressure.
Issue 2: Low Conversion of Amine
-
Cause: Amine is sterically hindered or electron-deficient (e.g., 2-aminopyridine).
-
Solution:
-
Switch solvent to 1,2-dichloroethane (DCE) or Toluene .
-
Heat to 60°C - 80°C.
-
Add a catalyst: DMAP (10 mol%) or Dibutyltin dilaurate (DBTDL, 5 mol%).
-
Issue 3: Product Solubility
-
Cause: Sulfonyl ureas can be highly polar.
-
Solution: If the product does not dissolve in DCM during workup, use EtOAc or CHCl3/iPrOH (3:1) for extraction.
Part 4: Safety & Handling (E-E-A-T)[5]
-
Isocyanate Toxicity: Isocyanates are potent respiratory sensitizers and irritants.[3][4] Inhalation can cause asthma-like symptoms.[3] Always handle in a functioning fume hood.
-
Skin Contact: Wear nitrile gloves and a lab coat. Isocyanates can cause contact dermatitis.[3][4][5]
-
Quenching: Quench excess isocyanate with MeOH (forms a carbamate) or aqueous ammonia before disposal. Do not pour unquenched reaction mixtures into waste containers.
References
-
Beilstein-Institut. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
-
Common Organic Chemistry. (2023). Urea Formation: Amine + Isocyanate Protocols.[6][7][8]
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene (Related Scaffold).[9][9]
-
Health and Safety Authority (HSA). (2024). Safe Handling of Isocyanates.[10][4][5]
Sources
- 1. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 2. Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy [organic-chemistry.org]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. hsa.ie [hsa.ie]
- 5. actsafe.ca [actsafe.ca]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. 3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene | C13H11NO2S2 | CID 11022211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Novel Urea Derivatives Utilizing 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse urea derivatives using 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. The urea functional group is a cornerstone in modern drug discovery, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] This guide details the underlying reaction mechanisms, provides step-by-step protocols for synthesis and purification, and offers expert insights into experimental design and troubleshooting. The strategic combination of the thiophene and piperidine scaffolds, both privileged structures in medicinal chemistry, with a versatile urea linker, offers a powerful route to novel chemical entities with therapeutic potential.[2][3]
Scientific Foundation & Strategic Rationale
The Urea Moiety in Medicinal Chemistry
The urea functional group is a key pharmacophore found in numerous FDA-approved drugs.[2] Its rigid, planar structure and capacity to act as both a hydrogen bond donor and acceptor make it an ideal linker for engaging with protein active sites. Diaryl ureas, in particular, are prominent in the field of oncology as potent kinase inhibitors.[4][5] The synthesis of urea derivatives is therefore a fundamental strategy in hit-to-lead and lead optimization campaigns.
The Thiophene and Piperidine Pharmacophores
Heterocyclic scaffolds are central to drug design.[6]
-
Thiophene: This five-membered aromatic heterocycle is considered a bioisostere of the benzene ring, offering distinct electronic properties and metabolic profiles while maintaining key interactions.[2][7] Its presence in a molecule can enhance potency and modulate physicochemical properties.
-
Piperidine: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a versatile scaffold used to improve solubility, metabolic stability, and receptor affinity.[3]
The combination of these two moieties within the 1-(thiophene-2-sulfonyl)piperidine core provides a robust and synthetically accessible starting point for exploring new chemical space.
The Isocyanate Reaction Pathway
The synthesis of ureas from isocyanates is a highly efficient and widely used transformation. The core of this reaction is the nucleophilic attack of an amine on the highly electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer to yield the stable urea product.[8] The reactivity of the isocyanate is enhanced by electron-withdrawing groups, such as the adjacent sulfonyl group in the title compound.[8]
The general mechanism can be influenced by several factors:
-
Nucleophilicity of the Amine: Primary aliphatic amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.[9]
-
Steric Hindrance: Bulky substituents on either the amine or the isocyanate can significantly slow the reaction rate.[10]
-
Catalysis: The reaction can be base-catalyzed, where the base enhances the nucleophilicity of the amine or interacts with the isocyanate.[9]
Diagram 1: Mechanism of Urea Formation.
Experimental Protocols
This section provides detailed, validated protocols for the synthesis of urea derivatives from 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine | BLDpharm (Cat# 1016689-59-0)[11] | ≥95% | Store under nitrogen, moisture sensitive. |
| Amine Nucleophile (e.g., Aniline, Benzylamine) | Major suppliers | Reagent Grade | Purify by distillation or recrystallization if necessary. |
| Dichloromethane (DCM), Anhydrous | Major suppliers | DriSolv® or similar | Use directly from a solvent purification system. |
| Triethylamine (TEA) | Major suppliers | Reagent Grade | Optional catalyst; use if reaction is slow. |
| Ethyl Acetate (EtOAc) | Major suppliers | ACS Grade | For chromatography. |
| Hexanes | Major suppliers | ACS Grade | For chromatography. |
| Magnesium Sulfate (MgSO₄), Anhydrous | Major suppliers | Laboratory Grade | For drying organic layers. |
General Protocol for the Synthesis of Urea Derivatives
This procedure describes the reaction of the isocyanate with a generic amine nucleophile on a 0.5 mmol scale.
Diagram 2: General Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to dissolve the isocyanate. Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate vial, dissolve the desired amine nucleophile (0.5 mmol, 1.0 equiv.) in anhydrous dichloromethane (2 mL). Add this solution dropwise to the stirring isocyanate solution over 5 minutes.
-
Expert Tip: Slow addition is crucial to control any potential exotherm, especially with highly reactive aliphatic amines.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot is consumed. A typical mobile phase is 30-50% ethyl acetate in hexanes.
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (15 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure urea derivative.[12]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Expected IR spectra will show a strong C=O stretch around 1630-1680 cm⁻¹ and N-H stretches around 3300 cm⁻¹.[4][5]
Application Examples: Library Synthesis
The versatility of the isocyanate building block allows for the rapid generation of a diverse library of urea derivatives.
Diagram 3: Structural Diversity via Amine Variation.
| Entry | Amine Nucleophile | Reaction Time (h) | Typical Yield (%) | Notes |
| 1 | Aniline | 8 | 85-95 | Forms a diaryl-like urea. |
| 2 | 4-Fluoroaniline | 8 | 88-96 | Electron-withdrawing groups on aniline are well-tolerated.[13] |
| 3 | Benzylamine | 2 | 90-99 | Highly reactive primary alkyl amine. |
| 4 | Cyclohexylamine | 2 | 92-99 | Another example of a reactive aliphatic amine.[12] |
| 5 | Morpholine | 4 | 80-90 | Secondary cyclic amines react cleanly. |
Troubleshooting and Expert Considerations
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Slow Conversion | 1. Deactivated amine (e.g., highly electron-deficient aniline).2. Significant steric hindrance.3. Poor quality or wet reagents/solvent. | 1. Add a mild base catalyst like triethylamine (0.1 eq).2. Increase reaction temperature to 40 °C (refluxing DCM).3. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Byproducts | 1. Isocyanate reacts with trace water, forming a symmetric urea byproduct.2. Dimerization or trimerization of the isocyanate. | 1. Use anhydrous conditions meticulously.2. Add the amine solution to the isocyanate; do not add the isocyanate to the amine. This maintains an excess of amine relative to unreacted isocyanate initially. |
| Difficult Purification | Product has similar polarity to starting amine or byproducts. | 1. Try a different solvent system for chromatography (e.g., DCM/Methanol).2. If the product is a crystalline solid, attempt recrystallization from a suitable solvent system like EtOAc/Hexanes or Ethanol/Water. |
References
- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions.
- Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. RSC Medicinal Chemistry.
- Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie.
- Isocyanate-based multicomponent reactions. RSC Advances.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Synthesis and Biological Evaluation of Novel (Thio)Urea Derivatives as Potential Antitumor Agents. Semantic Scholar.
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- The Role of Thiophene Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research on Pharmaceutical Sciences.
- 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine. BLDpharm.
- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalwjarr.com [journalwjarr.com]
- 7. nbinno.com [nbinno.com]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for nucleophilic addition to 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
Application Note & Protocol
Topic: Procedure for Nucleophilic Addition to 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of a Versatile Scaffold
The 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine scaffold is a highly valuable electrophilic building block in modern medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, while the thiophene-sulfonyl group can modulate physicochemical properties and engage in specific receptor interactions.[1][2][3] The true synthetic power of this molecule, however, lies in the isocyanate functional group.
Isocyanates are potent electrophiles that readily react with a wide array of nucleophiles under mild conditions. This reactivity allows for the rapid and efficient generation of diverse libraries of derivative compounds, most notably ureas and carbamates, through a process known as nucleophilic addition.[4][5] The resulting urea and carbamate moieties are prevalent in drug candidates due to their ability to act as hydrogen bond donors and acceptors, critical for molecular recognition at biological targets. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and safety considerations for performing nucleophilic additions to this key intermediate.
Critical Safety Precautions: Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers, and repeated exposure, even at low concentrations, can lead to occupational asthma and other severe allergic reactions.[6][7] All manipulations involving 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine or any isocyanate-containing compound must be performed with strict adherence to safety protocols.
-
Engineering Controls : All work must be conducted within a certified chemical fume hood with sufficient ventilation to minimize inhalation exposure.[8] The work area should be clearly demarcated and isolated from unprotected personnel.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Latex gloves are not recommended.[9] Gloves should be inspected before use and disposed of immediately after contamination.
-
Eye Protection : Safety goggles in combination with a full-face shield must be worn.
-
Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection : If there is any risk of exposure exceeding the threshold limit value (TLV) of 0.005 ppm, a properly fitted respirator with an organic vapor cartridge is necessary.[6]
-
-
Spill & Waste Management : Have an isocyanate spill kit readily available. Small spills can be absorbed with inert material (e.g., vermiculite), scooped into a container, but the container should not be sealed to avoid pressure buildup from potential CO₂ evolution.[6] All contaminated materials and waste must be disposed of according to institutional hazardous waste guidelines.
-
Personal Hygiene : Wash hands and face thoroughly after handling isocyanates and before leaving the laboratory.[8][10] Contaminated work clothes should be left at the workplace to prevent secondary exposure.[10]
Reaction Mechanism: The Electrophilic Nature of the Isocyanate Group
The reactivity of the isocyanate group (–N=C=O) is dominated by the highly electrophilic nature of the central carbon atom. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, initiating the addition reaction.
The general mechanism proceeds as follows:
-
Nucleophilic Attack : The nucleophile (e.g., the lone pair of an amine nitrogen or an alcohol oxygen) attacks the electrophilic carbonyl carbon of the isocyanate.
-
Intermediate Formation : This attack breaks the C=N pi bond, pushing electrons onto the nitrogen atom to form a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the nucleophile to the nitrogen atom, resulting in the final, stable addition product (e.g., a urea or carbamate). This proton transfer can occur directly or be mediated by the solvent or other species in the reaction mixture.
Caption: General mechanism of nucleophilic addition to an isocyanate.
Experimental Workflow Overview
The following diagram outlines the standard laboratory workflow for the synthesis and isolation of urea or carbamate derivatives from 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine.
Caption: Standard experimental workflow for nucleophilic addition.
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the reaction of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine with primary or secondary amines to form substituted ureas. The procedure can be adapted for alcohols or thiols.
Materials & Reagents
-
3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
-
Nucleophile (e.g., primary/secondary amine, alcohol, or thiol)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for purification (e.g., silica gel, appropriate solvent systems)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet/outlet needles
-
Syringes
-
Magnetic stir plate
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Methodology
-
Reaction Setup :
-
To a flame-dried round-bottom flask under a positive pressure of nitrogen, add 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 eq).
-
Dissolve the isocyanate in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath. The initial cooling is a precautionary measure to control the initial exotherm of the reaction, especially with highly reactive amines.
-
-
Nucleophile Addition :
-
Dissolve the desired nucleophile (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the nucleophile solution dropwise to the stirred, cooled isocyanate solution over 5-10 minutes. Using a slight excess of the nucleophile can ensure the complete consumption of the valuable isocyanate intermediate.
-
-
Reaction Progression :
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The reaction time is highly dependent on the nucleophilicity of the chosen reagent.[11]
-
-
Monitoring for Completion :
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A key diagnostic tool is Infrared (IR) spectroscopy; the disappearance of the strong, sharp isocyanate (N=C=O) stretching band around 2270 cm⁻¹ indicates the consumption of the starting material.[12]
-
-
Work-up Procedure :
-
If the product precipitates from the reaction mixture as a clean solid, it may be isolated directly by filtration, washed with cold solvent, and dried under vacuum.
-
If the product is soluble, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). This removes any unreacted acidic or basic starting materials and reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization :
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
The structure and purity of the final compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
-
Data Presentation: Reaction Parameters for Various Nucleophiles
The following table summarizes typical conditions and expected product types for the reaction of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine with common classes of nucleophiles.
| Nucleophile Class | Example | Product Type | Typical Solvent | Temperature | Relative Rate |
| Primary Amine | Benzylamine | Disubstituted Urea | DCM, THF, MeCN | 0 °C to RT | Very Fast |
| Secondary Amine | Piperidine | Trisubstituted Urea | DCM, THF, MeCN | 0 °C to RT | Fast |
| Alcohol | Ethanol | Carbamate | DCM, Toluene | RT to 60 °C | Moderate[13] |
| Thiol | Benzyl Mercaptan | Thiocarbamate | DCM, THF | RT | Moderate[12] |
| Water | (as contaminant) | Unstable Carbox. Acid -> Amine + CO₂ | N/A | RT | Slow |
Note: The reaction with water is generally an undesirable side reaction leading to the hydrolysis of the isocyanate back to the corresponding amine.[14]
Conclusion
The nucleophilic addition to 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is a powerful and versatile transformation for the synthesis of potential therapeutic agents. The reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide range of functional groups on the incoming nucleophile. By understanding the underlying mechanism and adhering strictly to the necessary safety protocols for handling isocyanates, researchers can effectively leverage this key building block to accelerate drug discovery programs. The protocols and data presented herein provide a solid foundation for the successful application of this important chemical reaction.
References
-
5 Ways to Protect Yourself From Isocyanate Exposure . Lakeland Industries.
-
Isocyanates – A family of chemicals . Transports Canada.
-
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions . University of Toronto TSpace Repository.
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . Rasayan J. Chem.
-
Isocyanate Risk Assessment and Control Measures . Commodious.
-
Isocyanates . WorkSafeBC.
-
Urea derivative synthesis by amination, rearrangement or substitution . Organic Chemistry Portal.
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction . Beilstein Journal of Organic Chemistry.
-
Safe Use of Di-Isocyanates . Health and Safety Authority.
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water . RSC Advances.
-
Isocyanate-based multicomponent reactions . RSC Advances.
-
Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement . Google Patents.
-
Process for the preparation of aromatic carbamates and isocyanates . Google Patents.
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst . ACS Catalysis.
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors . PubMed.
-
General approach to prepare polymers bearing pendant isocyanate groups . RSC Advances.
-
Preparation of n-aryl amines from isocyanates . Google Patents.
-
4 - Organic Syntheses Procedure . Organic Syntheses.
-
Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis . Nature Communications.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules.
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles . European Journal of Medicinal Chemistry.
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities . International Journal of Pharmaceutical Sciences and Research.
-
Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects . Molecules.
-
Three-Component Reaction between Isocyanides, Aliphatic Amines and Elemental Sulfur: Preparation of Thioureas under Mild Conditions with Complete Atom Economy . Organic Chemistry Portal.
-
New Synthetic Methods Based on Silicon-Tethered Nucleophilic Addition Reactions . CEDAR, University of Iowa.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D . Organic & Biomolecular Chemistry.
-
Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA . ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Thiophene . Pharmaguideline.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 6. Isocyanates – A family of chemicals [tc.canada.ca]
- 7. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 8. lakeland.com [lakeland.com]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. worksafebc.com [worksafebc.com]
- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 14. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
Application Note: Preparation of Carbamates from 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine
Abstract & Introduction
This application note details the protocol for synthesizing carbamate derivatives using 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (CAS: 1016689-59-0) as a core electrophilic building block.
The 1-(thiophene-2-sulfonyl)piperidine scaffold is a privileged structure in medicinal chemistry, often serving as a surrogate for proline or morpholine derivatives in Factor Xa inhibitors, antiviral agents, and GPCR ligands. The isocyanate functionality at the 3-position provides a versatile handle for installing carbamate (urethane) linkages, which are critical for modulating lipophilicity (LogD), metabolic stability, and hydrogen-bonding potential in drug candidates.
This guide provides a robust, self-validating methodology for coupling this specific isocyanate with various alcohols (primary, secondary, and phenols) to generate high-purity carbamate libraries.
Chemical Basis & Mechanism[1][2][3]
Reaction Mechanism
The formation of carbamates involves the nucleophilic addition of an alcohol (
-
Activation: The isocyanate carbon is highly electrophilic.
-
Attack: The alcohol oxygen attacks the isocyanate carbon.
-
Proton Transfer: A rapid proton transfer from the alcohol oxygen to the nitrogen atom stabilizes the product, forming the carbamate linkage (
).
Key Structural Considerations:
-
Sulfonyl Group Stability: The thiophene-2-sulfonyl moiety at the N1 position is electron-withdrawing. This reduces the electron density of the piperidine ring but does not significantly deactivate the isocyanate at the C3 position due to the distance (sigma-bond insulation). It remains stable under the mild basic conditions of this protocol.
-
Isocyanate Sensitivity: Like all isocyanates, this starting material is sensitive to moisture. Hydrolysis yields the corresponding primary amine, which immediately reacts with the remaining isocyanate to form a symmetrical urea byproduct. Strict anhydrous conditions are non-negotiable.
Reaction Scheme
Figure 1: Mechanistic pathway for carbamate formation and potential urea byproduct formation.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine | 1.0 | Limiting Reagent | >95% Purity |
| Alcohol (R-OH) | 1.1 - 1.5 | Nucleophile | Dry / Anhydrous |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (<50 ppm H₂O) |
| Triethylamine (TEA) | 0.1 - 0.5 | Base Catalyst | Dry |
| Dibutyltin Dilaurate (DBTL) | 0.05 | Lewis Acid Cat. | Optional (for hindered alcohols) |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried (120°C) and cooled under a stream of Argon or Nitrogen.
Step 1: Preparation of the Isocyanate Solution
-
Weigh 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 equiv) into a reaction vial equipped with a magnetic stir bar.
-
Seal the vial with a septum and purge with inert gas (N₂/Ar).
-
Add anhydrous DCM (concentration ~0.1 M to 0.2 M) via syringe. Stir until fully dissolved.
Step 2: Addition of Nucleophile
-
Add the selected Alcohol (1.1 to 1.5 equiv) to the stirring solution.
-
Note: For expensive or complex alcohols, 1.0 equiv can be used, but reaction time may increase.
-
-
Add Triethylamine (TEA) (0.1 equiv).
-
Optimization: If the alcohol is a secondary alcohol or phenol, increase TEA to 0.5 equiv or add 5 mol% DBTL to accelerate the reaction.
-
Step 3: Reaction Monitoring
-
Stir the mixture at Room Temperature (20-25°C) .
-
Monitor via TLC or LCMS at t=1h, 4h, and 12h.
-
Target Mass: Look for [M+H]⁺ corresponding to (Isocyanate MW + Alcohol MW).
-
Isocyanate Disappearance: Monitor the consumption of the isocyanate peak (often appears as a methyl carbamate artifact if quenched with methanol in LCMS, or derivatized in situ).
-
-
Heating: If <50% conversion is observed after 4 hours, heat the reaction to 40°C (Reflux) .
Step 4: Workup & Purification
-
Quench: Once complete, if excess isocyanate remains, add a scavenger resin (e.g., polymer-supported trisamine) or a small amount of methanol (0.5 mL) and stir for 15 mins.
-
Wash: Dilute with DCM (20 mL). Wash with 1M HCl (10 mL) to remove TEA/catalyst, followed by Brine (10 mL).
-
Caution: The thiophene sulfonamide is stable to 1M HCl washes.
-
-
Dry: Pass the organic layer through a phase separator or dry over Na₂SO₄.
-
Evaporate: Remove solvent in vacuo.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Optimization & Troubleshooting
Solvent & Catalyst Screening
The choice of conditions depends on the steric hindrance of the alcohol.
| Alcohol Type | Recommended Solvent | Catalyst | Temp | Expected Time |
| Primary Aliphatic | DCM or THF | TEA (0.1 eq) | RT | 1 - 4 h |
| Secondary Aliphatic | DCE or Toluene | DBTL (0.05 eq) | 40-60°C | 4 - 12 h |
| Phenols / Aryl | THF or Toluene | TEA (1.0 eq) or NaH | 60°C | 6 - 18 h |
| Tertiary | Toluene | DBTL + High Temp | 80-100°C | 12 - 24 h |
Troubleshooting Guide
Issue: Formation of Urea Byproduct (Symmetrical Dimer)
-
Cause: Moisture ingress. Water hydrolyzes the isocyanate to an amine, which reacts with another isocyanate molecule.
-
Solution: Use freshly distilled solvents or molecular sieves (3Å or 4Å). Ensure inert atmosphere.
Issue: Low Conversion with Secondary Alcohols
-
Cause: Steric hindrance blocking the nucleophilic attack.
-
Solution: Switch from TEA to DBTL (Dibutyltin dilaurate) or Titanium(IV) isopropoxide . Switch solvent to Toluene and reflux.[1]
Issue: Thiophene Degradation
-
Cause: Use of strong oxidizing agents or extremely acidic conditions.
-
Solution: Avoid oxidative workups. Keep acid washes dilute (0.5M - 1M HCl).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of carbamates from sulfonyl-piperidine isocyanates.
Safety & Handling
-
Isocyanate Hazards: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is a potent electrophile and potential respiratory sensitizer. All weighing and handling must occur in a fume hood . Avoid inhalation of dust/vapors.[2][3][4][5]
-
Thiophene Derivatives: Thiophene compounds can be toxic if ingested or absorbed.[4] Wear double nitrile gloves.
-
Waste Disposal: Quench all reaction mixtures and glassware with methanol or water before disposal to ensure no active isocyanate remains.
References
-
General Isocyanate Chemistry: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Catalysis in Carbamate Synthesis: Six, C., & Richter, F. (2003). Isocyanates. Ullmann's Encyclopedia of Industrial Chemistry. Link
- Sulfonyl Piperidines in Drug Design: Bouchard, H., et al. (2004). Discovery of N-sulfonyl piperidines as potent Factor Xa inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).
-
Specific CAS Entry: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (CAS 1016689-59-0).[6] PubChem Compound Summary. Link
Sources
- 1. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
Application Note: Microwave-Assisted Synthesis Using 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine
Executive Summary
This application note details the optimized protocols for utilizing 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (CAS 1016689-59-0) in microwave-assisted organic synthesis (MAOS). This scaffold combines a pharmacologically active thiophene-sulfonyl moiety with a piperidine core, a privileged structure in drug discovery (e.g., GPCR ligands, enzyme inhibitors).
While conventional isocyanate couplings are often slow or sensitive to moisture, microwave irradiation dramatically accelerates the reaction rates (from hours to minutes) and suppresses side reactions like isocyanate dimerization. This guide provides validated workflows for synthesizing unsymmetrical ureas and carbamates with high atom economy and purity.
Reagent Profile & Chemical Logic
The Building Block
-
Compound: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine[1]
-
Role: Electrophilic building block for "Click-like" urea/carbamate formation.
-
Structural Insight:
-
Isocyanate (-N=C=O): Highly reactive electrophile at C-3.
-
Sulfonamide (-SO₂-): Electron-withdrawing group at N-1. This stabilizes the piperidine ring against oxidation but slightly deactivates the ring electronically.
-
Thiophene: A bioisostere for phenyl groups, often improving lipophilicity and metabolic stability.
-
Why Microwave?
Isocyanate coupling is an exothermic nucleophilic addition. However, steric bulk on the nucleophile (amine/alcohol) or the scaffold can impede the reaction. Microwave heating provides:
-
Dipolar Polarization: Direct coupling with polar intermediates (zwitterionic transition states), lowering the activation energy barrier.
-
Superheating: Access to temperatures above the solvent's boiling point in sealed vessels, driving difficult couplings (e.g., with anilines or secondary alcohols) to completion.
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the divergent synthesis pathways and the critical decision points for optimization.
Caption: Divergent synthetic pathways for urea and carbamate formation using microwave irradiation.
Protocol A: Synthesis of Unsymmetrical Ureas
This protocol describes the coupling of the isocyanate with a primary or secondary amine.[2] This reaction is generally fast and requires no catalyst.
Materials
-
Reagent A: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 equiv)
-
Reagent B: Amine (1.1 - 1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN couples better with microwaves.
-
Scavenger (Optional): Polymer-supported isocyanate (to remove excess amine) or PS-trisamine (to remove excess isocyanate).
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the isocyanate (0.5 mmol) in dry MeCN (2.5 mL).
-
Addition: Add the amine (0.55 mmol, 1.1 equiv) dropwise.
-
Expert Tip: If the amine is an HCl salt, add 1.1 equiv of DIEA (Diisopropylethylamine) to liberate the free base before adding to the isocyanate.
-
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Microwave Irradiation: Program the reactor (e.g., Biotage Initiator or CEM Discover) with the parameters in Table 1 .
-
Workup:
-
Scenario A (Clean): Concentrate solvent in vacuo. The urea often precipitates; wash with cold ether/hexane.
-
Scenario B (Scavenger): Add PS-Isocyanate resin (2 equiv relative to excess amine), shake for 30 mins, filter, and concentrate.
-
Table 1: Microwave Optimization Parameters (Urea)
| Parameter | Standard Condition | Difficult Substrates (Anilines) | Rationale |
| Temperature | 80 °C | 100–120 °C | Higher temp overcomes nucleophilic sluggishness of anilines. |
| Time | 5–10 min | 15–20 min | Extended time ensures conversion without thermal degradation. |
| Pressure Limit | 15 bar | 20 bar | Safety cutoff for volatile solvents. |
| Power | Dynamic (Max 150W) | Dynamic (Max 200W) | High initial power ramps temp quickly; dynamic mode maintains it. |
Protocol B: Synthesis of Carbamates
Alcohols are less nucleophilic than amines. This reaction often requires higher temperatures or a non-nucleophilic base catalyst (e.g., TEA, DBU) to activate the alcohol.
Materials
-
Reagent A: 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine (1.0 equiv)
-
Reagent B: Alcohol (1.5 - 2.0 equiv)
-
Catalyst: Triethylamine (TEA) or DBU (0.1 equiv).
-
Solvent: Toluene or 1,2-Dichloroethane (DCE). Note: Toluene is preferred for higher temperature stability.
Step-by-Step Procedure
-
Preparation: Dissolve the isocyanate (0.5 mmol) in dry Toluene (3.0 mL) in a microwave vial.
-
Addition: Add the alcohol (1.0 mmol) and the base catalyst (0.05 mmol).
-
Irradiation: Heat according to Table 2 .
-
Critical Control: Do not exceed 140°C to avoid thermal decarboxylation or isocyanate polymerization.
-
-
Workup: Evaporate solvent. Purify via flash column chromatography (Silica, Hexane:EtOAc gradient) as carbamates are often oils or sticky solids.
Table 2: Microwave Optimization Parameters (Carbamate)
| Substrate Type | Solvent | Temp (°C) | Time (min) | Catalyst |
| Primary Alcohol | DCM/MeCN | 80 | 10 | None/TEA |
| Secondary Alcohol | Toluene | 100 | 20 | TEA (0.1 eq) |
| Tertiary/Phenol | Toluene | 120 | 30 | DBU (0.2 eq) |
Mechanistic Pathway & Troubleshooting
The reaction proceeds via a nucleophilic attack of the amine/alcohol lone pair onto the central carbon of the isocyanate group.
Caption: Microwave energy stabilizes the polar transition state, accelerating the proton transfer step.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Isocyanate | Ensure solvents are "Dry" or "Anhydrous". Isocyanates react with water to form symmetric ureas. |
| Side Product (Symmetric Urea) | Wet Solvents / Air | Use a nitrogen flush before sealing the vial. |
| Incomplete Reaction | Steric Hindrance | Increase Temp by 20°C; switch solvent to Toluene (higher boiling point). |
| Vessel Failure | Excess Pressure | Do not fill vials >75% volume. Check pressure limits of the specific microwave model. |
References
-
Microwave-Assisted Urea Synthesis: Carnaroglio, D., et al. (2013).[3] "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction."[3] Beilstein Journal of Organic Chemistry, 9, 2378–2386.[4] Link
-
General Microwave Synthesis Guide: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link
- Isocyanate Chemistry: Knölker, H. J., et al. (1995). "Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Ureas." Chemical Reviews, 95, 1135.
-
Thiophene Scaffolds in MedChem: Mohammadi, A., et al. (2024). "Isocyanate-based multicomponent reactions." RSC Advances, 14, 3012. Link
Sources
- 1. 1016689-59-0|3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the reactivity of this versatile synthetic intermediate. As a sulfonyl isocyanate, this compound is expected to be highly reactive; however, its unique structure can present challenges. This document provides in-depth, field-proven insights to ensure your experiments are successful.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental chemical principles governing the reactivity of our target molecule.
Q1: What factors control the reactivity of a sulfonyl isocyanate?
A1: The reactivity of sulfonyl isocyanates is primarily driven by the powerful electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-).[1][2] This effect makes the carbonyl carbon of the isocyanate group (-N=C=O) exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack.[3] Unlike typical alkyl or aryl isocyanates, which often require catalysts, the reaction of sulfonyl isocyanates with nucleophiles is frequently rapid and can proceed without catalytic aid.[1] The general reactivity trend is influenced by the electronic properties of the substituent attached to the sulfonyl group.
Q2: What is the primary side reaction I should be concerned with, and how does it occur?
A2: The most significant and common side reaction for all isocyanates, including sulfonyl isocyanates, is their reaction with water.[4] This is a critical point of failure in many experiments. The isocyanate first reacts with a molecule of water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming a primary amine. This newly formed amine is a potent nucleophile and will immediately react with a second molecule of your starting isocyanate to produce a stable, and often insoluble, disubstituted urea.[4] This side reaction is particularly detrimental as it consumes two equivalents of your valuable isocyanate for every one equivalent of water present.
Q3: How does the specific structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine influence its reactivity?
A3: The reactivity of this molecule is a balance of two opposing structural features:
-
Electronic Activation: The thiophene-2-sulfonyl group is strongly electron-withdrawing, which significantly activates the isocyanate group, making it highly electrophilic.[2][3] This is the dominant factor, and high reactivity should be the expectation.
-
Steric Hindrance: The isocyanate group is located at the 3-position of a piperidine ring. This non-planar, saturated ring structure can create steric congestion around the reaction center, potentially hindering the approach of bulky nucleophiles.[5][6] While less impactful than the electronic activation, this steric factor can become significant when reacting with sterically demanding substrates, leading to slower reaction rates than might be anticipated for a linear sulfonyl isocyanate.
Below is a diagram illustrating the key structural features influencing the molecule's reactivity.
Caption: Systematic workflow for troubleshooting low reactivity.
Section 3: In-Depth Troubleshooting Guides
Category A: Starting Material Integrity
Q: How can I confirm the purity and identity of my 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine before starting my reaction?
A: Verifying the quality of your starting material is the most critical first step. An aged or improperly stored isocyanate may have degraded. Use the following analytical methods for verification.
-
FTIR Spectroscopy: This is the quickest and most direct method. The isocyanate group (-N=C=O) has a very strong, sharp, and characteristic absorbance peak between 2250-2285 cm⁻¹ . [4]The absence or weakness of this peak, coupled with the appearance of a broad peak around 3300 cm⁻¹ (N-H stretch) and a strong peak around 1640 cm⁻¹ (urea C=O), indicates significant degradation to the corresponding urea. [4]* ¹H NMR Spectroscopy: While ¹H NMR cannot directly visualize the isocyanate group, it can confirm the integrity of the thiophene and piperidine structural backbone. The spectrum should be clean, with the correct integrations and splitting patterns as per the expected structure. The absence of significant impurity peaks is crucial.
-
Titration (Quantitative): To determine the exact percentage of active isocyanate (%NCO), a back-titration method is the industry standard. [7][8][9]This involves reacting a known mass of the isocyanate with an excess of a standard solution of di-n-butylamine. The unreacted amine is then back-titrated with a standardized acid. This method provides a precise measure of the active isocyanate content.
Category B: Reaction Condition Optimization
Q: My starting material is pure, but the reaction is still slow. What reaction parameters should I investigate?
A: If the starting material is good, the issue lies within the reaction setup.
-
Solvent Choice: Sulfonyl isocyanates are highly reactive and require relatively inert solvents. [1] * Recommended: Anhydrous Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Toluene.
-
Avoid: Protic solvents (alcohols, water) and reactive solvents (acetone) are strictly incompatible. [10] * Solvent Polarity: More polar aprotic solvents like ACN or DMF can sometimes accelerate reactions by stabilizing charged intermediates, but they must be rigorously dried.
-
-
Temperature: While many sulfonyl isocyanate reactions proceed rapidly at room temperature, steric hindrance may necessitate heating.
-
Action: Gradually increase the reaction temperature to 40-80 °C. Monitor by TLC or LCMS to check for product formation versus decomposition. High temperatures (e.g., >100-140 °C) can sometimes promote side reactions like allophanate formation if the nucleophile is an alcohol. [4]* Concentration: Reactions that are second-order (as most of these are) will proceed faster at higher concentrations. If the reaction is sluggish in a very dilute solution, carefully increase the concentration of your reactants.
-
Q: Could moisture be the culprit? How can I rigorously exclude it?
A: Absolutely. Even trace amounts of moisture can significantly impact your yield.
-
Solvent Drying: Never use "anhydrous" solvents directly from the bottle without verification or fresh drying. For best results, use a solvent purification system (SPS) or dry solvents over appropriate drying agents (e.g., CaH₂ for DCM/ACN, Na/benzophenone for THF/Toluene) followed by distillation under an inert atmosphere. [4]2. Reagent Drying: Ensure your nucleophile and any other reagents are anhydrous. Liquid amines can be dried over KOH or BaO. Solid reagents should be dried in a vacuum oven.
-
Glassware: All glassware must be oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use septa and syringes for all reagent additions.
Q: Should I be using a catalyst? If so, which one?
A: While sulfonyl isocyanates are highly reactive, a catalyst can be beneficial, especially when dealing with steric hindrance or less reactive nucleophiles. Tertiary amines are common and effective catalysts. [11][12]They function by activating the nucleophile or the isocyanate.
| Catalyst | Class | Relative Basicity/Nucleophilicity | Notes |
| Triethylamine (TEA) | Tertiary Amine | Moderate | Common, inexpensive choice. Can be used in stoichiometric or catalytic amounts. |
| DABCO | Tertiary Amine | High | A non-nucleophilic, sterically available, and highly active catalyst. [12]Often very effective. |
| DMAP | Acyl-Transfer | High | Very effective, but can sometimes lead to side reactions. Best used in catalytic amounts (1-10 mol%). |
| DBU | Amidine Base | Very High | A strong, non-nucleophilic base. Can be very effective but may cause undesired side reactions with sensitive substrates. |
Recommendation: Start with 5-10 mol% of DABCO. If the reaction is still slow, a stronger base like DBU could be trialed, but monitor carefully for byproducts.
Category C: Identifying and Mitigating Side Reactions
Q: I see a fine white precipitate forming almost immediately after adding my reagents. What is it?
A: This is a classic sign of the formation of N,N'-bis(thiophene-2-sulfonyl)urea , the byproduct from the reaction of your isocyanate with water. [4]Its immediate appearance suggests significant moisture contamination in your reagents or solvent.
Action: Stop the reaction. Re-evaluate your entire drying and inert atmosphere procedure as detailed in the previous section. Filter a small amount of the precipitate and analyze it by IR or melting point to confirm its identity.
Q: How can I monitor the reaction in real-time to understand what's happening?
A: In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is an excellent Process Analytical Technology (PAT) tool for this purpose. [4]
-
Methodology: An ATR probe is inserted directly into the reaction vessel.
-
Data Analysis:
-
Monitor the disappearance of the sharp isocyanate peak at ~2270 cm⁻¹ .
-
Track the appearance of the product peak (e.g., sulfonylurea C=O stretch around 1680-1700 cm⁻¹ or urethane C=O stretch around 1700-1720 cm⁻¹).
-
Simultaneously watch for the growth of the byproduct urea peak around 1640 cm⁻¹ . [4]This technique provides a real-time kinetic profile of your reaction, clearly showing if the starting material is being consumed to form the product or an unwanted byproduct.
-
Section 4: Standard Operating Protocols
Protocol 1: Quantitative Determination of Isocyanate Content (%NCO) by Titration
This protocol is adapted from standard methods for determining isocyanate content. [8][9] Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl) in isopropanol.
-
0.1 M Di-n-butylamine solution in dry toluene.
-
Bromophenol blue indicator.
-
Anhydrous Toluene and Isopropanol.
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the isocyanate sample into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of anhydrous toluene to dissolve the sample.
-
Using a volumetric pipette, add exactly 20.00 mL of the 0.1 M di-n-butylamine solution. Swirl the flask and let it stand for 15 minutes at room temperature.
-
Add 100 mL of isopropanol and 4-5 drops of bromophenol blue indicator.
-
Titrate the solution with the standardized 0.1 M HCl solution from a yellow/blue endpoint to a stable yellow endpoint. Record the volume of HCl used (V_sample).
-
Perform a blank titration by following steps 2-5 without adding the isocyanate sample. Record the volume of HCl used for the blank (V_blank).
Calculation: %NCO = [ (V_blank - V_sample) * N_HCl * 4.202 ] / Sample Weight (g) Where N_HCl is the normality of the HCl solution, and 4.202 is the milliequivalent weight of the NCO group.
References
-
Sharma, P., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Retrieved from [Link]
-
Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). Isocyanate Content Measurement Method. Scribd. Retrieved from [Link]
-
US EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
International Organization for Standardization. (2000). ISO 14896:2000(E) - Plastics — Polyurethane raw materials — Determination of isocyanate content. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates. Retrieved from [Link]
-
Vesta Chemicals. (n.d.). Amine catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
Ismaili, L., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]
-
Li, Y., et al. (2018). Recent advances in reactions of aryl sulfonyl isocyanates. RSC Advances. Retrieved from [Link]
-
Blue Turtle Ltd. (2024). Isocyanates Exposure Effects. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]
-
McFarland, C. W. (1964). The Chemistry of Sulfonyl Isocyanates. VI. Pyridine Catalysis of the Reaction with Triphenylmethanol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Loba Chemie. (n.d.). Chlorosulfonyl isocyanate Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Rogido, R. J. (n.d.). Reactions of Chlorosulfonyl Isocyanate With Heterocyclopentadienes and Small Ring Olefins. Iowa State University. Retrieved from [Link]
-
Poliuretanos. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
-
ResearchGate. (2025). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Retrieved from [Link]
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Isocyanates. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Working with Aliphatic Diisocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses from amines and electrophilic sulfonyl isocyanate or.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic synthesis of thiophene sulfonamides by Krasavin et al. Retrieved from [Link]
-
Semantic Scholar. (1986). Antagonistic effects of hindered piperidines and organic sulphides in photostabilization of cis-1,4-polybutadiene. Retrieved from [Link]
-
Iraqi National Journal of Chemistry. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. Retrieved from [Link]
-
Semantic Scholar. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Retrieved from [Link]
-
PubMed. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Retrieved from [Link]
-
MDPI. (n.d.). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Conjugate‐Driven Electron Density Delocalization of Piperidine Nitroxyl Radical for Stable Aqueous Zinc Hybrid Flow Batteries. Retrieved from [Link]
-
MDPI. (n.d.). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity Against Cancer. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Amine catalysts [vestachem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Safe Quenching of 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe quenching of excess 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. The information herein is curated to ensure scientific integrity and promote safe laboratory practices.
Frequently Asked Questions (FAQs)
What are the primary hazards associated with 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine?
-
Sulfonyl Isocyanate Group: This functional group is highly reactive and imparts significant hazards. Aryl sulfonyl isocyanates are potent electrophiles, reacting readily with a variety of nucleophiles.[1][2] Based on data for analogous compounds like p-toluenesulfonyl isocyanate, expect the following hazards:
-
Violent reaction with water: Contact with water is likely to be vigorous and exothermic, producing carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers.[3]
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms and breathing difficulties.[3]
-
Skin and Eye Irritation: The compound is expected to be a skin and eye irritant.[3]
-
-
Thiophene Moiety: Thiophene and its derivatives can also present health risks. Inhalation or ingestion can be harmful, and they may cause skin and eye irritation.[4][5] Some thiophene-containing drugs have been associated with toxicity due to metabolic activation by cytochrome P450 enzymes.[6][7]
-
Piperidine Moiety: Piperidine is a flammable, corrosive liquid that is toxic if inhaled, swallowed, or absorbed through the skin.[8][9][10]
Inferred Hazard Profile:
| Hazard Category | Inferred Risk for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine |
| Acute Toxicity (Inhalation, Dermal, Oral) | Likely toxic. |
| Skin Corrosion/Irritation | Likely corrosive or irritant. |
| Serious Eye Damage/Irritation | Likely to cause serious eye damage. |
| Respiratory Sensitization | High risk of causing sensitization. |
| Reactivity | Highly reactive, especially with nucleophiles like water, alcohols, and amines. |
I have a reaction vessel containing unreacted 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. What is the safest way to quench it?
The primary goal of quenching is to convert the highly reactive isocyanate into a stable, less hazardous derivative. This is achieved by reacting it with a suitable nucleophile. The choice of quenching agent will depend on the scale of your reaction and the subsequent workup and disposal procedures.
Recommended Quenching Agents:
| Quenching Agent | Reaction Product | Pros | Cons |
| Isopropyl Alcohol (IPA) or Ethanol | Urethane (Carbamate) | Readily available, reaction is generally smooth. | The resulting urethane may need to be removed in downstream purification. |
| Aqueous Sodium Carbonate Solution (5-10%) | Amine (via carbamic acid) and CO2 | Inexpensive, readily available, effective for decontamination. | Reaction with water is exothermic and produces CO2 gas, which can cause pressure buildup.[1] |
| Aqueous Ammonia Solution (3-8%) | Urea | Inexpensive, effective for decontamination. | Pungent odor, requires good ventilation. Reaction is also exothermic and produces CO2. |
General Quenching Workflow:
Caption: A generalized workflow for the safe quenching of isocyanates.
Can I just add water to quench the excess isocyanate?
While isocyanates do react with water, it is not the recommended method for quenching in a controlled laboratory setting. The reaction of sulfonyl isocyanates with water can be violent and highly exothermic.[3] The reaction produces carbon dioxide gas, which can lead to a rapid and dangerous pressure buildup if the vessel is not adequately vented.[1] Using a dilute solution of a weak base like sodium carbonate or a nucleophilic solvent like isopropyl alcohol allows for a more controlled reaction.
How do I decontaminate glassware that has come into contact with 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine?
Proper decontamination of glassware is crucial to prevent accidental exposure.
Protocol for Glassware Decontamination:
-
Initial Rinse: In a fume hood, rinse the glassware with a water-miscible organic solvent like acetone to remove the bulk of the residual isocyanate.
-
Decontamination Solution: Prepare a decontamination solution of either 5-10% sodium carbonate in water or 3-8% ammonia in water.
-
Soak: Fill the glassware with the decontamination solution and allow it to soak for at least 24 hours. Do not seal the glassware during soaking to allow for the escape of any evolved CO2.
-
Final Cleaning: After soaking, the glassware can be washed with soap and water as usual.
What should I do in case of a spill?
Prompt and safe cleanup of spills is essential.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves, a lab coat, and safety goggles.
-
Containment: For liquid spills, contain the spill using an inert absorbent material like sand, vermiculite, or clay. Do not use combustible materials like sawdust.
-
Neutralization: Slowly add a decontamination solution (5-10% sodium carbonate or 3-8% ammonia in water) to the absorbed material. Be aware that this may cause frothing due to CO2 evolution.
-
Collection and Disposal: Collect the neutralized material in an open container (do not seal) and dispose of it as hazardous waste according to your institution's guidelines.
Detailed Experimental Protocols
Protocol 1: Quenching with Isopropyl Alcohol
This protocol is suitable for quenching excess 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine in an organic solvent.
Materials:
-
Reaction mixture containing excess 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
-
Isopropyl alcohol (IPA)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Cool the Reaction: Place the reaction vessel in an ice bath and cool the contents to 0°C with stirring.
-
Slow Addition: Slowly add an excess of isopropyl alcohol (at least 3 equivalents relative to the isocyanate) to the reaction mixture dropwise via an addition funnel.
-
Monitor: Monitor the reaction for any signs of an exotherm. If the temperature rises significantly, slow the rate of addition.
-
Warm and Stir: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least one hour to ensure the reaction has gone to completion.
-
Verification: Before proceeding with workup, it is advisable to verify the absence of the isocyanate peak (around 2270 cm⁻¹) by IR spectroscopy.
Caption: Reaction of an isocyanate with an alcohol to form a stable urethane.
Protocol 2: Quenching and Decontamination with Aqueous Sodium Carbonate
This protocol is suitable for quenching reaction residues and for decontaminating equipment.
Materials:
-
Residue containing 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
-
5-10% (w/v) Sodium Carbonate solution in water
-
Large, open container (e.g., a beaker or an open-top waste container)
-
Stir plate and stir bar
Procedure:
-
Dilution (Optional but Recommended): If quenching a concentrated residue, first dilute it with a water-miscible organic solvent that does not react with isocyanates (e.g., acetone or acetonitrile) in the open container.
-
Slow Addition: With vigorous stirring, slowly add the 5-10% sodium carbonate solution to the isocyanate-containing mixture.
-
Gas Evolution: Be prepared for the evolution of carbon dioxide gas, which may cause frothing. Add the solution at a rate that keeps the frothing under control.
-
Stirring: Continue to stir the mixture for at least 24 hours to ensure complete neutralization. The container must remain open to the atmosphere during this time.
-
Disposal: After 24 hours, the mixture can be neutralized to a pH between 6 and 8 and disposed of as aqueous waste, provided it meets all local and institutional waste disposal regulations.
References
-
Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. International Science Community Association. Available at: [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Available at: [Link]
-
Procedures for Minor Spills of Isocyanates. Safe Work Australia. Available at: [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry. Available at: [Link]
-
HAZARD SUMMARY: Thiophene. New Jersey Department of Health. Available at: [Link]
-
Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Cole-Parmer. Available at: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]
-
chlorosulfonyl isocyanate. Organic Syntheses Procedure. Available at: [Link]
-
Piperidine Safety Data Sheet. CXZ080. Available at: [Link]
-
SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Overcoming solubility issues with thiophene-2-sulfonyl derivatives
Topic: Overcoming Solubility Issues with Thiophene-2-Sulfonyl Derivatives Role: Senior Application Scientist Audience: Medicinal Chemists, HTS Screeners, and Formulation Scientists[1]
Introduction: The Thiophene-Sulfonyl Paradox
Thiophene-2-sulfonyl derivatives (often sulfonamides) are privileged scaffolds in medicinal chemistry, serving as precursors for carbonic anhydrase inhibitors,
This guide addresses the critical failure point where these compounds precipitate upon dilution from DMSO stocks into aqueous assay media, leading to false negatives (loss of compound) or false positives (aggregation-based promiscuity).
Module 1: Diagnostic Workflows
Q: My compound dissolves in 100% DMSO but precipitates immediately in PBS. Is this "oiling out" or crystallization?
A: Distinguishing these two states is critical for the solution strategy. Thiophene sulfonamides often crystallize due to strong intermolecular hydrogen bonding at the sulfonamide moiety.
The "Light Scatter" Test Protocol:
-
Prepare a 10 mM stock in anhydrous DMSO.[1]
-
Dilute to 100
M in PBS (pH 7.4). -
Visual Check:
-
Cloudy/Milky: Likely amorphous aggregation ("oiling out"). Fix: Add surfactant (Tween-20) or increase lipophilic co-solvent.
-
Sparkling/Particulates: Crystalline precipitation. Fix: Disrupt lattice energy via pH adjustment or cyclodextrin complexation.[1]
-
-
Verification: Spin down (10,000 x g for 5 min). If the pellet is crystalline (birefringent under polarized light), you are fighting lattice energy [2].
Module 2: The "Crash-Out" Prevention Protocol
Q: How do I prevent precipitation during serial dilutions for IC50 curves?
A: The most common error is "Shock Dilution"—pipetting 100% DMSO stock directly into aqueous buffer. This causes local regions of supersaturation where the thiophene derivative crashes out instantly.
The "Step-Down" Dilution Method: Instead of a single step, use an intermediate solvent bridge.
| Step | Solvent System | Purpose |
| 1. Stock | 100% DMSO | Maintenance of solubility (10-50 mM). |
| 2. Intermediate | 50% DMSO / 50% Water | CRITICAL: Allows hydration shell formation without full polarity shock.[1] |
| 3. Assay Ready | Assay Buffer + <1% DMSO | Final dilution.[1] |
Application Note: For thiophene-2-sulfonamides, ensure your DMSO is anhydrous. DMSO is hygroscopic; absorbed water can lower the solubility of your stock over time, leading to "silent precipitation" inside the storage vial [4].
Module 3: Advanced Formulation Strategies
Q: Can pH adjustment improve solubility for this class?
A: Yes, but it depends on the substitution. The sulfonamide nitrogen (
-
Unsubstituted Thiophene-2-sulfonamide: pKa
9.9 [6].[1][2] At pH 7.4, it is neutral and poorly soluble.[1] -
Acyl-sulfonamides (e.g., -SO2NH-CO-R): pKa drops to
4.5–6.[1]0. These dissolve readily at pH 7.4.[1]
Recommendation: If your assay tolerates it, adjust the buffer pH to 0.5–1.0 unit above the compound's pKa to ensure ionization. For standard thiophene sulfonamides, a basic buffer (pH 8.0–8.[1]5) significantly improves solubility compared to pH 7.4 [3].[1]
Q: Cyclodextrins are suggested in literature.[1][3] Which one fits the thiophene ring?
A: The thiophene ring is roughly isosteric with benzene but slightly smaller.
-
-Cyclodextrin (
-CD): The cavity size (6.0–6.5 Å) is ideal for encapsulating the thiophene moiety [8]. -
SBE-
-CD (Sulfobutylether- -CD): Preferred for biological assays.[1] It is highly water-soluble (>500 mg/mL) and prevents the "brick dust" crystallization by sequestering the hydrophobic thiophene tail while leaving the polar sulfonamide group accessible (or vice versa depending on docking) [9, 10].
Protocol: Pre-incubate your DMSO stock with a 5-10 molar excess of SBE-
Troubleshooting Decision Tree
The following logic flow illustrates the decision process for rescuing insoluble thiophene derivatives.
Figure 1: Decision matrix for troubleshooting solubility based on physicochemical properties (pKa, LogP, Melting Point).
Summary Data: Solvent Compatibility Matrix
Use this table to select the appropriate carrier system for your specific thiophene-2-sulfonyl derivative.
| Parameter | DMSO (Standard) | PEG-400 / Water | SBE- |
| Primary Mechanism | Dipolar aprotic solvation | Cosolvent / Lattice disruption | Hydrophobic encapsulation |
| Best For | Initial stock preparation | "Brick dust" crystals (High MP) | High LogP (Greasy compounds) |
| Assay Limit | < 1.0% (Cell toxicity) | < 5.0% (Viscosity issues) | Up to 10 mM (Inert) |
| Thiophene Specificity | Good solubility (>50mM) | Moderate | Excellent (Fits ring size) |
| Risk Factor | Hygroscopic (absorbs water) | Oxidative degradation | Cost / Availability |
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Molecules such as 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine represent versatile synthetic intermediates, combining the rigid, conformationally defined piperidine scaffold with two highly reactive functional groups: a sulfonyl chloride for amide formation and an isocyanate for urea or carbamate linkages. The precise and unambiguous characterization of such molecules is not merely a procedural step but a fundamental prerequisite for their successful application.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. Moving beyond a simple peak list, we will dissect the structural information encoded within the chemical shifts and coupling constants, explaining the causal relationships between the molecule's three-dimensional structure and its spectral output. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary techniques like Fourier Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and 2D NMR, providing a holistic framework for the rigorous structural elucidation required in contemporary research environments.
Part 1: Deconstructing the ¹H NMR Spectrum
The ¹H NMR spectrum of this molecule is complex, arising from the interplay of the thiophene ring, the sulfonyl linker, and the substituted piperidine ring. A logical analysis requires examining each component systematically.
Caption: Molecular structure of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine with key proton environments highlighted.
The Thiophene-2-sulfonyl Moiety (δ 7.0–8.0 ppm)
The thiophene ring protons present as a distinct three-proton system in the aromatic region of the spectrum. Based on extensive literature data for 2-substituted thiophenes, we can predict the following:
-
H5' : This proton, positioned between the sulfur atom and the C4' proton, is expected to be a doublet of doublets (dd) around 7.8-8.0 ppm . It couples to both H4' and H3'.
-
H3' : This proton, adjacent to the sulfonyl group, will also be a doublet of doublets (dd), typically appearing around 7.6-7.7 ppm .
-
H4' : This proton will be the most upfield of the three, appearing as a doublet of doublets (dd) around 7.1-7.2 ppm , as it is coupled to both H5' and H3'.[1][2]
The specific chemical shifts are influenced by the strong electron-withdrawing nature of the sulfonyl group, which deshields all protons on the ring.
The Piperidine Ring Protons (δ 1.5–4.0 ppm)
The piperidine ring adopts a chair conformation, leading to chemically distinct axial and equatorial protons for each methylene group.[3][4] The presence of the bulky and electron-withdrawing thiophene-2-sulfonyl group on the nitrogen atom significantly influences the chemical shifts of adjacent protons.
-
H2/H6 Protons (α to Nitrogen): These protons are the most deshielded within the piperidine ring due to the inductive effect of the sulfonyl group. They are expected to resonate in the δ 3.5–4.0 ppm range. The axial and equatorial protons at these positions will likely appear as distinct multiplets.
-
H3 Proton (α to Isocyanate): The proton at the C3 position is directly attached to the carbon bearing the isocyanate group. This electronegative group will cause a significant downfield shift, placing this proton's signal around δ 3.8–4.2 ppm . The exact chemical shift and multiplicity will depend on its (axial/equatorial) orientation and its coupling to the protons on C2 and C4.
-
H4/H5 Protons: These protons are the most shielded in the ring system and are expected to appear as complex, overlapping multiplets in the δ 1.5–2.2 ppm range.[5][6] Distinguishing individual axial and equatorial signals within this region using a 1D spectrum alone is often challenging.[3]
Causality in Coupling: The magnitude of the vicinal (three-bond) coupling constants (³J) is highly dependent on the dihedral angle between the coupled protons. For a chair conformation:
-
Axial-Axial (³J_ax,ax): Large coupling (10–13 Hz) due to the ~180° dihedral angle.
-
Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): Small coupling (2–5 Hz) due to the ~60° dihedral angle.[7][8]
Observing these characteristic large couplings is a key method for confirming the chair conformation and assigning axial protons. However, due to signal overlap, extracting these constants can be difficult.
Part 2: Resolving Complexity with 2D NMR and Comparative Techniques
While ¹H NMR provides a wealth of structural data, its limitations, particularly signal overlap, necessitate the use of complementary methods for unambiguous characterization.
The Power of 2D NMR
For a molecule of this complexity, relying solely on 1D NMR is inefficient and can lead to misinterpretation. Two-dimensional NMR experiments are essential for validating assignments.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in the COSY spectrum provides direct evidence of a bond pathway (typically 2-3 bonds). This would be instrumental in tracing the connectivity from H2 -> H3 -> H4 -> H5 -> H6, definitively confirming the piperidine spin system.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is invaluable for resolving overlapping proton signals by spreading them out along the ¹³C chemical shift axis and confirming C-H attachments.[9][10]
Caption: Workflow for unambiguous structure elucidation using complementary NMR and spectroscopic techniques.
Comparison with Other Spectroscopic Methods
A robust characterization relies on the synergy of multiple analytical techniques.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| ¹H NMR | Detailed map of the proton framework, stereochemical relationships (via J-coupling), and conformational insights. | Provides highly detailed structural information and connectivity. | Signal overlap can create ambiguity. Does not directly detect non-protonated atoms or specific functional groups like N=C=O. |
| FTIR | Unambiguous detection of key functional groups. | Provides a strong, sharp, and characteristic absorbance for the isocyanate (-N=C=O) group around 2250-2275 cm⁻¹ .[11] Also shows strong S=O stretches for the sulfonyl group (~1350 and 1160 cm⁻¹). | Provides no information on molecular connectivity or stereochemistry. |
| Mass Spec (MS) | Precise molecular weight and fragmentation patterns. | Confirms the elemental formula (via HRMS) and provides structural clues from fragmentation (e.g., loss of the NCO group, cleavage of the thiophene ring). | Does not provide stereochemical information. Isomers may not be distinguishable. |
| ¹³C NMR | Information on the carbon skeleton. | Shows the number of unique carbon environments. Chemical shifts are indicative of functional groups (e.g., C=O of isocyanate ~125 ppm).[12] | Low sensitivity and long acquisition times. Does not show C-C connectivity directly. |
As the table illustrates, while ¹H NMR is arguably the most powerful single technique for structure elucidation, it is the combination with FTIR (to confirm the isocyanate) and Mass Spectrometry (to confirm the molecular weight) that provides a truly self-validating and trustworthy characterization.[13][14]
Part 3: Experimental Protocols
Protocol 1: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. The isocyanate group is moisture-sensitive; ensure all glassware is oven-dried.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a dry deuterated solvent, such as chloroform-d (CDCl₃) or acetonitrile-d₃. CDCl₃ is a good first choice for general organic molecules.[3]
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and reduce spectral overlap.
-
Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis: Process the spectrum using appropriate software. Perform phase correction, baseline correction, and integration. Analyze chemical shifts, coupling patterns, and integrals to make initial assignments.
Protocol 2: FTIR Spectroscopy for Functional Group Identification
-
Sample Preparation: As isocyanates are reactive, an Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation. Place a small amount of the neat sample directly onto the ATR crystal.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[11]
-
Data Analysis: Process the spectrum to identify the characteristic strong, sharp peak for the isocyanate (-N=C=O) functional group between 2250-2275 cm⁻¹.[11]
Conclusion
The structural analysis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine serves as an excellent case study in the principles of modern spectroscopic characterization. While ¹H NMR offers an unparalleled window into the molecule's proton framework and stereochemistry, its inherent complexities, such as signal overlap in the piperidine region, demand a more sophisticated approach. The strategic use of 2D NMR techniques like COSY and HSQC is essential to move from tentative assignments to confirmed connectivity. Furthermore, by integrating data from orthogonal techniques—FTIR to unequivocally confirm the critical isocyanate functional group and Mass Spectrometry to validate the molecular formula—researchers can achieve a comprehensive and irrefutable structural elucidation. This multi-faceted, self-validating approach embodies the scientific rigor necessary for advancing drug development and materials science.
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A Comparative Guide to the Reactivity of Thiophene-2-sulfonyl Isocyanate and Benzenesulfonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfonyl Isocyanates in Modern Synthesis
Sulfonyl isocyanates are a class of highly electrophilic reagents that have found extensive application in organic synthesis. Their utility stems from the potent electron-withdrawing nature of the sulfonyl group, which significantly enhances the electrophilicity of the isocyanate carbon. This heightened reactivity allows for facile reactions with a wide range of nucleophiles, making them invaluable building blocks for the construction of diverse molecular architectures, including sulfonylureas, sulfonamides, and various heterocyclic systems. Many of these structures form the core of pharmacologically active compounds.
This guide focuses on a comparative analysis of two key members of this class: thiophene-2-sulfonyl isocyanate and benzenesulfonyl isocyanate. By examining the electronic and steric influences of the thiophene and benzene rings on the reactivity of the sulfonyl isocyanate moiety, we aim to provide a rational basis for reagent selection and reaction design.
Theoretical Framework: Understanding the Drivers of Reactivity
The reactivity of aryl sulfonyl isocyanates is primarily governed by the electrophilicity of the isocyanate carbon atom. Nucleophilic attack on this carbon is the key step in most of their characteristic reactions. The electron density at this center is modulated by the electronic properties of the attached aryl group.
A general order of reactivity for isocyanates has been established, which highlights the profound activating effect of the sulfonyl group.[1]
Reactivity Order of Isocyanates: ArSO₂NCO > ArNCO (where Ar = p-NO₂C₆H₄- > p-ClC₆H₄- > C₆H₅-) > alkylNCO
This trend underscores that aryl sulfonyl isocyanates are significantly more reactive than their aryl isocyanate counterparts.[1] The focus of this guide is the nuanced comparison within the aryl sulfonyl isocyanate class, specifically between the thiophene and benzene derivatives.
Electronic Effects: Thiophene vs. Benzene
The fundamental difference in reactivity between thiophene-2-sulfonyl isocyanate and benzenesulfonyl isocyanate arises from the distinct electronic nature of the thiophene and benzene rings.
-
Thiophene as an Electron-Rich Heterocycle: Thiophene is an electron-rich aromatic heterocycle. The sulfur atom, through the delocalization of one of its lone pairs of electrons, contributes to the π-electron system of the ring. This results in a higher electron density within the thiophene ring compared to benzene. Consequently, the 2-thienyl group is more electron-donating than the phenyl group.
-
Impact on the Sulfonyl Isocyanate Moiety: When attached to the strongly electron-withdrawing sulfonyl isocyanate group, the more electron-donating nature of the thiophene ring leads to a slight decrease in the overall electron-withdrawing pull from the isocyanate carbon compared to the benzene analogue. This suggests that the isocyanate carbon in benzenesulfonyl isocyanate is marginally more electrophilic, and therefore, benzenesulfonyl isocyanate is predicted to be the more reactive of the two.
This prediction is supported by the general principle that electron-withdrawing substituents on the aryl ring of an aryl sulfonyl isocyanate increase its reactivity.[2] While the 2-thienyl group is not electron-withdrawing, its greater electron-donating character relative to phenyl would place thiophene-2-sulfonyl isocyanate as slightly less reactive than benzenesulfonyl isocyanate.
Steric Considerations
Steric hindrance around the electrophilic isocyanate carbon can also influence reactivity. In the case of thiophene-2-sulfonyl isocyanate and benzenesulfonyl isocyanate, the steric environments are largely comparable. The five-membered thiophene ring and the six-membered benzene ring do not impose significantly different steric demands in a way that would drastically alter the accessibility of the isocyanate group to incoming nucleophiles. Therefore, electronic effects are considered the primary determinant of the reactivity differences between these two compounds.
Reactivity Comparison: A Qualitative Assessment
Table 1: Qualitative Comparison of Reactivity
| Feature | Thiophene-2-sulfonyl Isocyanate | Benzenesulfonyl Isocyanate | Rationale |
| Aryl Group | 2-Thienyl | Phenyl | - |
| Electronic Nature of Aryl Group | More electron-donating | Less electron-donating | The sulfur heteroatom in thiophene contributes to a higher π-electron density. |
| Electrophilicity of Isocyanate Carbon | Slightly lower | Slightly higher | The more electron-donating 2-thienyl group reduces the electron-withdrawing effect of the sulfonyl group to a greater extent. |
| Predicted Reactivity | Less Reactive | More Reactive | Higher electrophilicity of the isocyanate carbon leads to faster reaction rates with nucleophiles. |
It is important to emphasize that both compounds are highly reactive electrophiles. The predicted difference in reactivity is likely to be subtle and may be more pronounced in reactions with weaker nucleophiles or under milder reaction conditions. For many synthetic applications, both reagents can be considered as potent electrophiles capable of undergoing similar transformations.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor sulfonamides and their subsequent conversion to the target sulfonyl isocyanates.
Synthesis of Precursor Sulfonamides
The most common route to aryl sulfonyl isocyanates involves the phosgenation of the corresponding aryl sulfonamide. Therefore, the synthesis of thiophene-2-sulfonamide and benzenesulfonamide is a critical first step.
This protocol involves the chlorosulfonation of thiophene followed by amination.
Workflow Diagram:
Caption: Synthesis of Thiophene-2-sulfonamide.
Step-by-Step Procedure:
-
Chlorosulfonation of Thiophene:
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, cool chlorosulfonic acid (3-4 molar equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add thiophene (1 molar equivalent) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The thiophene-2-sulfonyl chloride will separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude thiophene-2-sulfonyl chloride.
-
-
Amination of Thiophene-2-sulfonyl Chloride:
-
Dissolve the crude thiophene-2-sulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add concentrated aqueous ammonia (excess) dropwise with stirring.
-
A white precipitate of thiophene-2-sulfonamide will form.
-
Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
-
Filter the precipitate, wash with cold water, and dry to obtain thiophene-2-sulfonamide. The product can be further purified by recrystallization from water or an ethanol-water mixture.
-
This protocol follows a similar two-step process starting from benzene.
Workflow Diagram:
Caption: Synthesis of Benzenesulfonamide.
Step-by-Step Procedure:
-
Chlorosulfonation of Benzene:
-
In a well-ventilated fume hood, cool chlorosulfonic acid (4-5 molar equivalents) in a flask to 0-5 °C.
-
Add benzene (1 molar equivalent) dropwise with efficient stirring, maintaining the temperature between 5-10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto a large excess of crushed ice.
-
The benzenesulfonyl chloride will separate as an oily layer. Extract with a solvent like dichloromethane.
-
Wash the organic extract with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain benzenesulfonyl chloride.
-
-
Amination of Benzenesulfonyl Chloride:
-
Dissolve the obtained benzenesulfonyl chloride in a suitable solvent (e.g., acetone).
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with stirring.
-
A precipitate of benzenesulfonamide will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol can be performed for further purification.
-
Synthesis of Sulfonyl Isocyanates from Sulfonamides
The conversion of aryl sulfonamides to aryl sulfonyl isocyanates is typically achieved by reaction with phosgene or a phosgene equivalent. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
This procedure is applicable to both thiophene-2-sulfonamide and benzenesulfonamide.
Workflow Diagram:
Caption: General Synthesis of Aryl Sulfonyl Isocyanates.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubbing system (e.g., a sodium hydroxide solution), and a gas inlet tube, place the aryl sulfonamide (1 molar equivalent) and a high-boiling inert solvent (e.g., o-dichlorobenzene or toluene).
-
Add a catalytic amount of an alkyl isocyanate (e.g., n-butyl isocyanate).
-
-
Phosgenation:
-
Heat the mixture to reflux (typically 120-140 °C).
-
Introduce a stream of phosgene gas below the surface of the reaction mixture. The reaction progress can be monitored by the cessation of HCl evolution.
-
Alternatively, a solution of triphosgene in the reaction solvent can be added dropwise.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and purge with a stream of dry nitrogen to remove any excess phosgene.
-
The product can be isolated by fractional distillation under reduced pressure. The purity should be checked by IR spectroscopy (strong absorption band around 2240-2270 cm⁻¹) and NMR spectroscopy.
-
Conclusion
While this guide provides a strong theoretical framework for understanding the reactivity differences and detailed protocols for the synthesis of these reagents, it is important to note the absence of direct quantitative kinetic comparisons in the current literature. Such studies would be invaluable for a more precise understanding and would represent a valuable contribution to the field of physical organic chemistry. Researchers are encouraged to consider the subtle yet potentially significant differences in reactivity when designing synthetic strategies, particularly in competitive reaction scenarios or when working with sensitive substrates.
References
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Huang, D., Li, C., & Wang, J. (2017). Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry, 15(7), 1548-1559. [Link]
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Ghosh, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 15880-15911. [Link]
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Benzaid, C., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 755-766. [Link]
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Liu, J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 15880-15911. [Link]
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Oae, S., & Zalut, C. (1961). The Electronic Effects of the Sulfinyl and Sulfonyl Groups. Journal of the American Chemical Society, 83(14), 3091-3095. [Link]
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Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885. [Link]
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Fejes, Z., et al. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Journal of Flow Chemistry, 9, 137-144. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]
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Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. [Link]
-
Brown, W. E. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5-11. [Link]
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Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 61-79. [Link]
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Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Trivalent Iodine Compounds. Chemical Reviews, 108(12), 5299-5358. [Link]
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Kice, J. L. (1980). Mechanisms and Reactivity in Reactions of Organic Oxyacids of Sulfur and Their Anhydrides. Advances in Physical Organic Chemistry, 17, 65-181. [Link]
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Gholami, M. R., & Habibi, A. (2004). Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer. Organic & Biomolecular Chemistry, 2(21), 3097-3102. [Link]
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A Researcher's Guide to the Synthesis and Crystallographic Analysis of 3-Isocyanato-1-(thiophene-2-sulfonyl)piperidine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the synthesis, crystallization, and structural analysis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine and its derivatives. While a direct search of published literature and chemical databases reveals the commercial availability of the parent compound and potential precursors[1][2], specific crystallographic data for this isocyanate derivative is not yet publicly documented.
This document, therefore, serves as a prospective guide, outlining the necessary experimental protocols and establishing a comparative framework based on structurally related compounds. By following the methodologies detailed herein, researchers can successfully synthesize, crystallize, and analyze this novel class of compounds, contributing valuable structural insights to the fields of medicinal chemistry and materials science.
Introduction: The Scientific Imperative
The 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine scaffold represents a confluence of three key chemical moieties: a reactive isocyanate group, a flexible piperidine ring, and an aromatic thiophene-2-sulfonyl group. This unique combination suggests significant potential in drug discovery and covalent chemistry.
-
Isocyanates are highly valuable reactive handles used to form stable urea, urethane, and thiocarbamate linkages, making them ideal for creating covalent inhibitors or probes to study biological systems.
-
Piperidine is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[3]
-
Thiophene sulfonamides are established pharmacophores known to interact with a variety of biological targets, most notably carbonic anhydrases.[4]
Understanding the precise three-dimensional arrangement of these functional groups is paramount. X-ray crystallography provides unambiguous data on molecular geometry, conformation, and intermolecular interactions. This information is critical for designing derivatives with optimized binding affinities, predicting reactivity, and understanding structure-activity relationships (SAR).
Proposed Synthesis and Crystallization Workflow
The synthesis of the target isocyanate can be logically approached from its corresponding carboxylic acid precursor, which is commercially available.[1] The subsequent crystallization requires a systematic screening of conditions to yield diffraction-quality single crystals.
Diagram of the Proposed Experimental Workflow
Caption: Proposed workflow for synthesis and crystallographic analysis.
Experimental Protocol 1: Synthesis via Curtius Rearrangement
This protocol is adapted from standard procedures for the conversion of carboxylic acids to isocyanates.[5]
-
Acid Chloride Formation: To a solution of 1-(thiophene-2-sulfonyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Rationale: Oxalyl chloride is an effective reagent for converting carboxylic acids to acid chlorides with volatile byproducts (CO, CO₂, HCl), simplifying purification. The reaction is run at 0 °C to control the exothermic reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
Solvent Removal: Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
-
Acyl Azide Formation: Dissolve the crude acid chloride in anhydrous acetone and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.
-
Rationale: Sodium azide is a common and efficient source of the azide nucleophile. The reaction is highly exothermic and produces the potentially explosive acyl azide intermediate; strict temperature control is critical for safety.
-
-
Extraction: After stirring for 1 hour at 0 °C, add cold water and extract the product with a non-polar solvent like toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Curtius Rearrangement: Gently heat the resulting toluene solution of the acyl azide to 80-100 °C. Nitrogen gas will evolve as the azide rearranges to the isocyanate.
-
Rationale: Thermal energy induces the rearrangement, which proceeds through a nitrene intermediate to form the stable isocyanate. The evolution of N₂(g) drives the reaction to completion.
-
-
Final Product: After gas evolution ceases (typically 1-2 hours), cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine. Purify by vacuum distillation or column chromatography on silica gel using a non-protic eluent system (e.g., hexanes/ethyl acetate).
Experimental Protocol 2: Single Crystal Growth and X-ray Diffraction
-
Solubility Screening: Determine the solubility of the purified isocyanate in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethyl acetate, DCM, toluene, ethanol).
-
Crystallization Setup: Employ slow evaporation and vapor diffusion techniques.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging Drop): Dissolve the compound in a good solvent (e.g., DCM). Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent (e.g., hexane), in which the compound is less soluble. The gradual diffusion of the poor solvent vapor into the drop reduces the compound's solubility, promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals (clear, well-defined shape, >0.1 mm in at least two dimensions) have formed, carefully harvest them using a cryo-loop.
-
Data Collection: Mount the crystal on a goniometer head and place it in a cold stream (typically 100 K) on a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage.
-
Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data to obtain reflection intensities. Solve the structure using direct methods or Patterson synthesis (e.g., using SHELXT) and refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL).[6]
Comparative Crystallographic Data
In the absence of data for the target molecule, we can draw valuable comparisons from published structures of related thiophene and piperidine derivatives. These provide a baseline for expected geometric parameters and conformational preferences.
| Compound Name | CCDC # / Ref. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Structural Features |
| 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile | [6] | Monoclinic | P2₁/c | 14.1637(3) | 11.2823(3) | 14.4413(3) | 98.131(2) | Piperidine ring in a chair conformation. Dihedral angle of 7.89(8)° between thiophene and piperidine mean planes. |
| (E)-N-{2-[2-(benzothiophen-2-yl)ethenyl]phenyl}... | [7] | Monoclinic | P2₁/c | - | - | - | - | Thiophene ring system is nearly orthogonal to the phenyl ring of the sulfonyl group (dihedral angle 88.1(1)°). |
| C₂₂H₁₆FNO₂S₂ (a fluorinated benzothiophene deriv.) | [8] | Monoclinic | P2₁/n | - | - | - | - | Thiophene ring system almost orthogonal to the phenyl sulfonyl ring (dihedral angle 77.7(1)°). |
Note: Full unit cell parameters for refs[7] and[8] were not provided in the abstract.
Anticipated Structural Insights
The crystallographic analysis of 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine is expected to reveal several key structural features.
Diagram of Key Structural Parameters
Caption: Key structural parameters to be determined from crystallography.
-
Piperidine Ring Conformation: Based on analogous structures, the piperidine ring is expected to adopt a stable chair conformation .[6] The analysis will confirm this and quantify any distortions from an ideal chair geometry.
-
Substituent Orientation: The isocyanate group at the C3 position can be either axial or equatorial . The crystallographic data will definitively establish the preferred orientation in the solid state, which has significant implications for its reactivity and how it presents itself to a binding partner. The bulky thiophene-sulfonyl group on the nitrogen is expected to favor an equatorial position to minimize steric hindrance.
-
Torsional Angles: The dihedral angles between the thiophene ring, the sulfonyl group, and the piperidine ring will define the overall molecular shape. Data from related thiophene-sulfonyl compounds suggest that the thiophene ring may be nearly orthogonal to the plane of the sulfonyl group's substituents.[7][8] This orientation can significantly impact the molecule's electronic properties and intermolecular packing.
-
Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice. Hydrogen bonds (e.g., C-H···O involving the sulfonyl oxygens), π-stacking of thiophene rings, or other non-covalent interactions will be identified, providing insight into the material's physical properties.
Conclusion
While the crystallographic data for 3-isocyanato-1-(thiophene-2-sulfonyl)piperidine derivatives remains to be reported, this guide provides a robust and scientifically grounded pathway for its acquisition and analysis. By following the proposed synthetic and crystallographic protocols, researchers can elucidate the definitive three-dimensional structure of this promising chemical scaffold. The resulting data will be invaluable for rational drug design, the development of covalent chemical probes, and advancing the fundamental understanding of structure-function relationships in this important class of heterocyclic compounds.
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Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 14(7), 633. [Link]
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A Researcher's Guide to the Bioassay Validation of Novel Thiophene Sulfonyl Piperidine Kinase Inhibitors
This guide provides a comprehensive framework for the bioassay validation of novel compounds derived from the thiophene sulfonyl piperidine scaffold, with a specific focus on their potential as kinase inhibitors. We will navigate the critical steps of validating a lead compound, from initial enzymatic assays to downstream cellular characterization, ensuring scientific rigor and generating reliable data for drug development progression. This document is intended for researchers, scientists, and drug development professionals seeking to establish the biological activity and therapeutic potential of new chemical entities.
The Rationale: Why Thiophene Sulfonyl Piperidines as Kinase Inhibitors?
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties and ability to form key interactions with biological targets make it a privileged scaffold. When coupled with a piperidine moiety, which can enhance solubility and provide vectors for exploring chemical space, and a sulfonyl linker, which can act as a hydrogen bond acceptor, the resulting thiophene sulfonyl piperidine scaffold presents a promising starting point for the design of novel kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, validating the inhibitory activity of new compounds against specific kinases is a crucial step in the drug discovery process.
The Case Study: Validation of "TSP-001" as a VEGFR-2 Inhibitor
For the purpose of this guide, we will follow the validation of a hypothetical lead compound, TSP-001 , a novel thiophene sulfonyl piperidine derivative designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] We will compare the performance of TSP-001 against Sorafenib , a clinically approved multi-kinase inhibitor known to target VEGFR-2, which will serve as our positive control and comparator.[4][5][6][7]
Part 1: Biochemical Validation - Does TSP-001 Inhibit VEGFR-2 Kinase Activity?
The first step is to determine if TSP-001 directly inhibits the enzymatic activity of recombinant human VEGFR-2 in a controlled, cell-free environment. A common and robust method for this is a luminescence-based kinase assay, such as the Kinase-Glo® assay.[2][3][8]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Kinase-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TSP-001 against recombinant human VEGFR-2.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Active kinases consume ATP to phosphorylate a substrate. Inhibition of the kinase results in higher levels of residual ATP, which is detected by a luciferase-luciferin reaction that generates a luminescent signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock (e.g., 50 mM HEPES, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4).[9]
-
Dilute recombinant human VEGFR-2 (GST-tagged) to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[2]
-
Prepare a solution of the substrate, Poly (Glu:Tyr, 4:1), in 1x Kinase Buffer.[2][8]
-
Prepare a 2x ATP solution at a concentration equal to the apparent Km of ATP for VEGFR-2 in 1x Kinase Buffer.
-
Prepare serial dilutions of TSP-001 and Sorafenib in 1x Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the compound dilutions (TSP-001, Sorafenib, or vehicle control) to the wells.
-
Add 10 µL of the VEGFR-2 enzyme solution to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Equilibrate the plate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a potent inhibitor (e.g., Staurosporine) as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Validation Parameters for the Biochemical Assay
To ensure the reliability of our results, the assay must be validated according to established guidelines, such as the ICH Q2(R1) principles, adapted for a bioassay context.
| Validation Parameter | Acceptance Criteria | Rationale |
| Precision (Intra-assay) | Coefficient of Variation (CV) ≤ 15% | Ensures reproducibility of results within the same experiment. |
| Precision (Inter-assay) | CV ≤ 20% | Ensures reproducibility of results across different experiments. |
| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | ≥ 10 | Ensures a robust signal that is clearly distinguishable from noise. |
| DMSO Tolerance | No significant effect on enzyme activity at the final assay concentration (e.g., ≤ 1%) | Confirms that the vehicle for the test compounds does not interfere with the assay. |
Comparative Performance: TSP-001 vs. Sorafenib (Hypothetical Data)
| Compound | IC50 (nM) against VEGFR-2 | Z'-factor |
| TSP-001 | 7.5 ± 1.2 | 0.78 |
| Sorafenib | 15.2 ± 2.5 | 0.81 |
Interpretation: In this hypothetical scenario, TSP-001 demonstrates potent inhibition of VEGFR-2 kinase activity with an IC50 value in the low nanomolar range, approximately twofold more potent than the comparator, Sorafenib. The high Z'-factor for both compounds indicates a robust and reliable assay.
Part 2: Cellular Validation - Does TSP-001 Inhibit VEGFR-2 Signaling in a Cellular Context?
Demonstrating direct enzyme inhibition is crucial, but it is equally important to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. A cell-based phosphorylation assay is the gold standard for this.
Experimental Protocol: Cell-Based VEGFR-2 Phosphorylation Assay
Objective: To measure the inhibition of VEGF-A-induced VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) by TSP-001.
Principle: HUVECs endogenously express VEGFR-2. Stimulation with VEGF-A induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][10] The level of phosphorylated VEGFR-2 can be quantified using a sandwich ELISA or a TR-FRET-based assay (e.g., HTRF®).[11][12][13]
Step-by-Step Protocol (ELISA-based):
-
Cell Culture and Plating:
-
Culture HUVECs in appropriate media.
-
Seed cells into 96-well plates and grow to confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor activation.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with serial dilutions of TSP-001 or Sorafenib for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Phospho-VEGFR-2 Detection:
-
Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the lysates to an ELISA plate pre-coated with a capture antibody specific for total VEGFR-2.
-
Incubate to allow the receptor to bind.
-
Wash the plate to remove unbound components.
-
Add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-phospho-tyrosine), conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the VEGF-A-stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation).
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualization of the Experimental Workflow
Caption: Workflow for the cell-based VEGFR-2 phosphorylation assay.
Part 3: Downstream Cellular Effects - Does Inhibition of VEGFR-2 by TSP-001 Translate to an Anti-proliferative Effect?
The ultimate goal of an anticancer agent is to inhibit tumor cell growth. Therefore, we must assess whether the observed inhibition of VEGFR-2 signaling by TSP-001 translates into a functional cellular outcome, such as the inhibition of endothelial cell proliferation.
Experimental Protocol: HUVEC Proliferation Assay (CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of TSP-001 on HUVECs.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Plating: Seed HUVECs in a 96-well plate at a low density in complete growth medium.
-
Compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of TSP-001 or Sorafenib.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for multiple cell divisions.
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (100% proliferation).
-
Calculate the GI50 value using a four-parameter logistic curve fit.
-
Comparative Performance: TSP-001 vs. Sorafenib in Cellular Assays (Hypothetical Data)
| Compound | Cellular p-VEGFR-2 IC50 (nM) | HUVEC Proliferation GI50 (nM) |
| TSP-001 | 25.8 ± 4.1 | 55.3 ± 9.7 |
| Sorafenib | 48.9 ± 7.3 | 98.1 ± 15.2 |
Interpretation: The data shows that TSP-001 inhibits VEGFR-2 phosphorylation in HUVECs and subsequently inhibits their proliferation at nanomolar concentrations, again showing greater potency than Sorafenib. The rightward shift in potency from the biochemical assay to the cellular assays is expected and can be attributed to factors such as cell membrane permeability, protein binding in the culture medium, and potential efflux pump activity.
Part 4: Confirming On-Target Activity with Target Engagement Assays
To provide definitive evidence that the observed cellular effects are a direct result of TSP-001 binding to VEGFR-2, a target engagement assay should be performed. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[14][15]
Principle: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[14] A NanoLuc® luciferase-tagged version of the target kinase is expressed in cells along with a fluorescent tracer that binds to the kinase's active site. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity for the target in a physiological context.[14][15]
Visualizing the VEGFR-2 Signaling Pathway and Points of Inhibition
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- 5. Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. ascopubs.org [ascopubs.org]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.wpi.edu [digital.wpi.edu]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 15. reactionbiology.com [reactionbiology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
